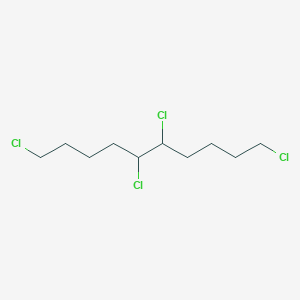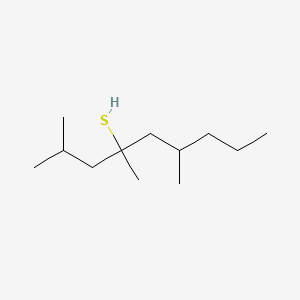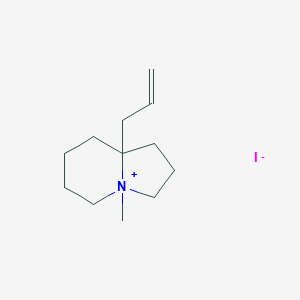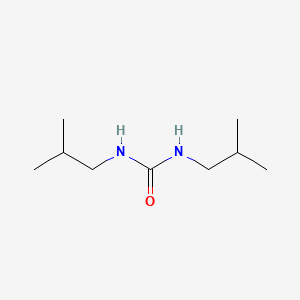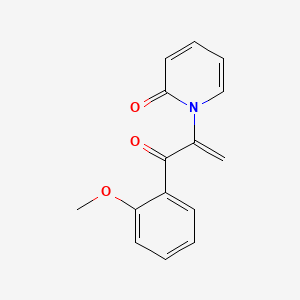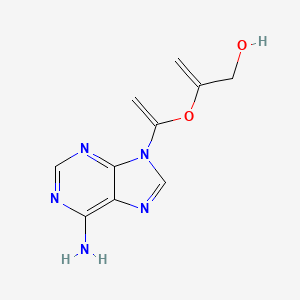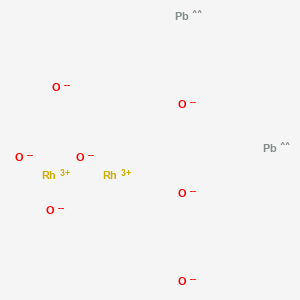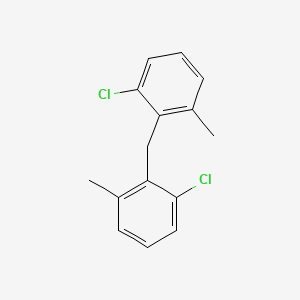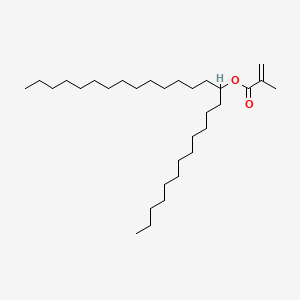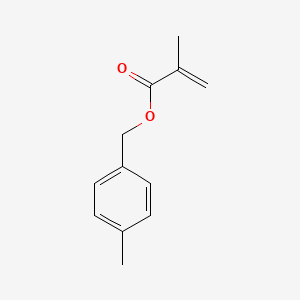
(4-Methylphenyl)methyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)methyl methacrylate is an organic compound with the molecular formula C12H14O2. It is also known as (4-Methylphenyl)methyl 2-methylprop-2-enoate. This compound is a derivative of methacrylic acid and is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methyl methacrylate typically involves the esterification of methacrylic acid with (4-methylphenyl)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the continuous feeding of methacrylic acid and (4-methylphenyl)methanol into the reactor, along with the acid catalyst. The product is then purified using distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)methyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in the production of plastics and resins.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and (4-methylphenyl)methanol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are employed.
Major Products
Polymerization: Poly(this compound)
Hydrolysis: Methacrylic acid and (4-methylphenyl)methanol
Transesterification: Various methacrylate esters depending on the alcohol used
Scientific Research Applications
(4-Methylphenyl)methyl methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its ability to form hydrogels.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)methyl methacrylate primarily involves its polymerization to form high-molecular-weight polymers. The double bond in the methacrylate group undergoes a free-radical polymerization process, initiated by free radicals generated from initiators such as benzoyl peroxide. The resulting polymer chains can form cross-linked networks, providing mechanical strength and stability to the material.
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A simpler methacrylate ester with a similar polymerization mechanism.
Ethyl methacrylate: Another methacrylate ester with slightly different physical properties.
Butyl methacrylate: A longer-chain methacrylate ester used in similar applications.
Uniqueness
(4-Methylphenyl)methyl methacrylate is unique due to the presence of the (4-methylphenyl) group, which imparts specific properties such as increased hydrophobicity and thermal stability. This makes it particularly useful in applications requiring durable and stable materials.
Properties
CAS No. |
93858-45-8 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(4-methylphenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-9(2)12(13)14-8-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 |
InChI Key |
ZALFZMYXGFDRIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


